3-(2,2-Difluoroethyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,2-Difluoroethyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid is a bicyclic compound that features a unique structural motif. This compound is part of the bicyclo[3.1.0]hexane family, which is known for its high ring strain and potential bioactivity. The presence of the difluoroethyl group and the azabicyclo structure makes it an interesting target for synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Difluoroethyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using either organic or iridium photoredox catalysts under blue LED irradiation . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimizing the reaction conditions to ensure high yield and purity, as well as developing efficient purification processes.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Difluoroethyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an alcohol, while reduction could produce a fully saturated compound.
Scientific Research Applications
3-(2,2-Difluoroethyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: The compound’s bioactivity suggests potential therapeutic applications, particularly in the development of new drugs.
Industry: It can be used in the synthesis of materials with specific properties, such as high ring strain.
Mechanism of Action
The mechanism of action of 3-(2,2-Difluoroethyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid involves its interaction with specific molecular targets. The difluoroethyl group and the azabicyclo structure allow it to bind to enzymes or receptors, potentially inhibiting or activating their function. The exact pathways involved depend on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexane: Another bicyclic compound with a different ring structure.
Bicyclo[1.1.1]pentane: Known for its high ring strain and use as a bioisostere.
Uniqueness
3-(2,2-Difluoroethyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid is unique due to its specific combination of a difluoroethyl group and an azabicyclo structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-(2,2-difluoroethyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F2NO2/c9-6(10)3-11-1-4-5(2-11)7(4)8(12)13/h4-7H,1-3H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMEMPOFXQWLABQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2C(=O)O)CN1CC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.